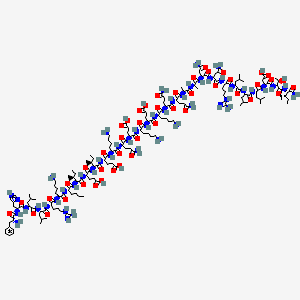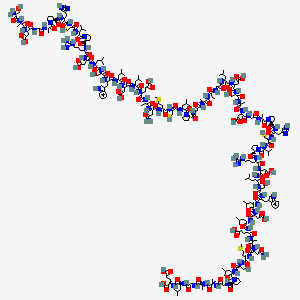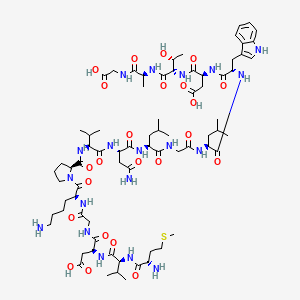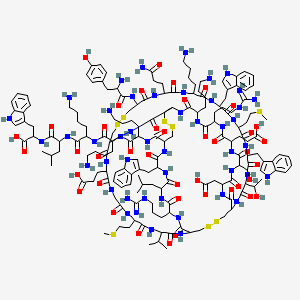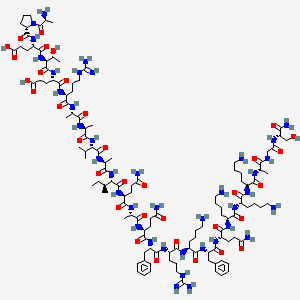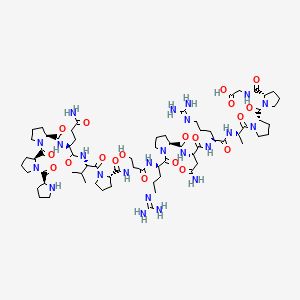
357952-10-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the Chemical Abstracts Service number 357952-10-4 is known as Urocortin III, mouse. Urocortin III is a neuropeptide hormone and a member of the corticotropin-releasing factor family. It is a peptide consisting of 40 amino acids and is known for its high affinity for the type 2 corticotropin-releasing factor receptor .
準備方法
Synthetic Routes and Reaction Conditions
Urocortin III is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of Urocortin III follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The use of high-performance liquid chromatography ensures the purity of the final product .
化学反応の分析
Types of Reactions
Urocortin III primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and degradation. The peptide can also undergo oxidation and reduction reactions, particularly involving its sulfur-containing amino acids .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide and N-hydroxysuccinimide are commonly used.
Cleavage: Trifluoroacetic acid is used to cleave the peptide from the resin.
Oxidation and Reduction: Hydrogen peroxide and dithiothreitol are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major product formed from these reactions is the peptide Urocortin III itself. During degradation, smaller peptide fragments and individual amino acids are produced .
科学的研究の応用
Urocortin III has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and degradation.
Biology: Investigated for its role in stress response and regulation of the hypothalamic-pituitary-adrenal axis.
Medicine: Explored for its potential therapeutic applications in anxiety and depression due to its anxiolytic-like activity.
Industry: Utilized in the development of peptide-based drugs and as a research tool in pharmacology
作用機序
Urocortin III exerts its effects by selectively binding to type 2 corticotropin-releasing factor receptors. This binding stimulates the production of cyclic adenosine monophosphate in cells expressing these receptors. The activation of these receptors leads to various physiological responses, including the regulation of stress and anxiety .
類似化合物との比較
Similar Compounds
- Urocortin I
- Urocortin II
- Corticotropin-releasing factor
Comparison
Urocortin III is unique due to its high selectivity for type 2 corticotropin-releasing factor receptors, whereas Urocortin I and II have broader receptor affinities. This selectivity makes Urocortin III particularly useful for studying the specific roles of type 2 corticotropin-releasing factor receptors in physiological processes .
特性
CAS番号 |
357952-10-4 |
|---|---|
分子式 |
C₁₈₆H₃₁₂N₅₂O₅₂S₂ |
分子量 |
4172.97 |
配列 |
One Letter Code: FTLSLDVPTNIMNILFNIDKAKNLRAKAAANAQLMAQI-NH2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


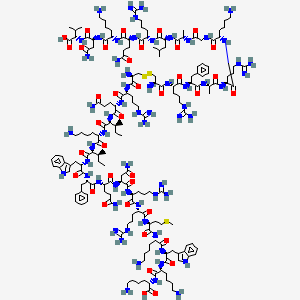
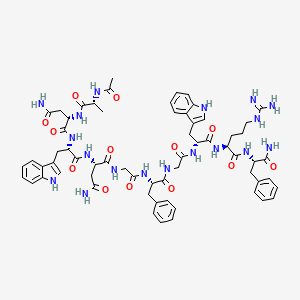
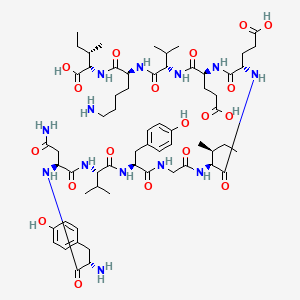
![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)
